molecular formula C17H13N3O B1520111 2-amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile CAS No. 1199589-61-1

2-amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B1520111
CAS No.: 1199589-61-1
M. Wt: 275.3 g/mol
InChI Key: BMCRLJVEFBZFJC-UHFFFAOYSA-N
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Description

2-Amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile is a complex organic compound characterized by its molecular formula C₁₇H₁₃N₃O This compound features a pyrrole ring substituted with an amino group, a cyano group, and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated pyrrole precursor. The reaction conditions usually require a palladium catalyst, a base, and an appropriate solvent to facilitate the coupling process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Medicine: The compound has shown potential in anticancer research, where it is evaluated for its ability to inhibit the growth of cancer cells.

Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism by which 2-amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit enzymes or proteins essential for cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

  • 2-Amino-4-phenylphenol

  • 2-Amino-2-(4-phenoxyphenyl)propanoic acid hydrochloride

Uniqueness: Unlike its similar compounds, 2-amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile features a pyrrole ring, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c18-10-15-16(11-20-17(15)19)12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-9,11,20H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCRLJVEFBZFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CNC(=C3C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670544
Record name 2-Amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199589-61-1
Record name 2-Amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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